molecular formula C11H22Cl2F2N2 B13635935 4,4-Difluoro-1-[(piperidin-4-yl)methyl]piperidinedihydrochloride

4,4-Difluoro-1-[(piperidin-4-yl)methyl]piperidinedihydrochloride

Cat. No.: B13635935
M. Wt: 291.21 g/mol
InChI Key: NTMLEQJZQKEZSI-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-[(piperidin-4-yl)methyl]piperidinedihydrochloride is a chemical compound with the molecular formula C11H21ClF2N2 It is a derivative of piperidine, a heterocyclic amine, and contains two fluorine atoms at the 4-position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-[(piperidin-4-yl)methyl]piperidinedihydrochloride typically involves the reaction of piperidine derivatives with fluorinating agents. One common method involves the use of 4,4-difluoropiperidine as a starting material, which is then reacted with piperidine-4-carboxaldehyde under specific conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-[(piperidin-4-yl)methyl]piperidinedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine derivatives with additional functional groups, while substitution reactions can introduce various substituents at the fluorine positions .

Scientific Research Applications

4,4-Difluoro-1-[(piperidin-4-yl)methyl]piperidinedihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-[(piperidin-4-yl)methyl]piperidinedihydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Difluoro-1-methylpiperidine
  • Piperidine-4-boronic acid pinacol ester hydrochloride
  • 3,3-Difluoropyrrolidine hydrochloride

Uniqueness

4,4-Difluoro-1-[(piperidin-4-yl)methyl]piperidinedihydrochloride is unique due to its specific substitution pattern and the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C11H22Cl2F2N2

Molecular Weight

291.21 g/mol

IUPAC Name

4,4-difluoro-1-(piperidin-4-ylmethyl)piperidine;dihydrochloride

InChI

InChI=1S/C11H20F2N2.2ClH/c12-11(13)3-7-15(8-4-11)9-10-1-5-14-6-2-10;;/h10,14H,1-9H2;2*1H

InChI Key

NTMLEQJZQKEZSI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CN2CCC(CC2)(F)F.Cl.Cl

Origin of Product

United States

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